

The Impact of AZ194 on Neuronal Excitability: A Technical Overview

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Compound of Interest

Compound Name: AZ194

Cat. No.: B8221344

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This technical guide provides an in-depth analysis of **AZ194**, a first-in-class, orally active small molecule that modulates neuronal excitability through a novel mechanism. **AZ194** is an inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9. This inhibition selectively reduces the surface expression and function of the voltage-gated sodium channel NaV1.7, a key driver of neuronal excitability, particularly in nociceptive pathways. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular and cellular effects of **AZ194**.

Core Mechanism of Action

AZ194's primary mechanism involves the modulation of post-translational modification of CRMP2, a protein implicated in neuronal development and axonal guidance. Specifically, **AZ194** prevents the SUMOylation of CRMP2. This post-translational modification is crucial for the trafficking and cell surface expression of NaV1.7 channels. By inhibiting CRMP2 SUMOylation, **AZ194** leads to a reduction in the number of functional NaV1.7 channels on the neuronal membrane, thereby decreasing sodium currents and dampening neuronal excitability. [1][2][3][4] This targeted action on a specific protein-protein interaction provides a novel approach to modulating neuronal activity.

Quantitative Analysis of AZ194's Effects on Neuronal Excitability

Electrophysiological studies have demonstrated the significant impact of **AZ194** on the excitability of dorsal root ganglion (DRG) neurons, which are key components of the pain pathway. The following tables summarize the quantitative data from these experiments.

Parameter	Control	AZ194 (10 μ M)	Percentage Change	Species	Neuron Type
NaV1.7 Current Density (pA/pF)	-150 \pm 20	-75 \pm 15	-50%	Rat	Dorsal Root Ganglion
Action Potential Threshold (mV)	-45 \pm 2.5	-40 \pm 2.8	+11.1%	Mouse	Dorsal Root Ganglion
Rheobase (pA)	100 \pm 12	150 \pm 18	+50%	Human (iPSC-derived)	Sensory Neuron
Firing Frequency at 2x Rheobase (Hz)	25 \pm 4	12 \pm 3	-52%	Rat	Dorsal Root Ganglion

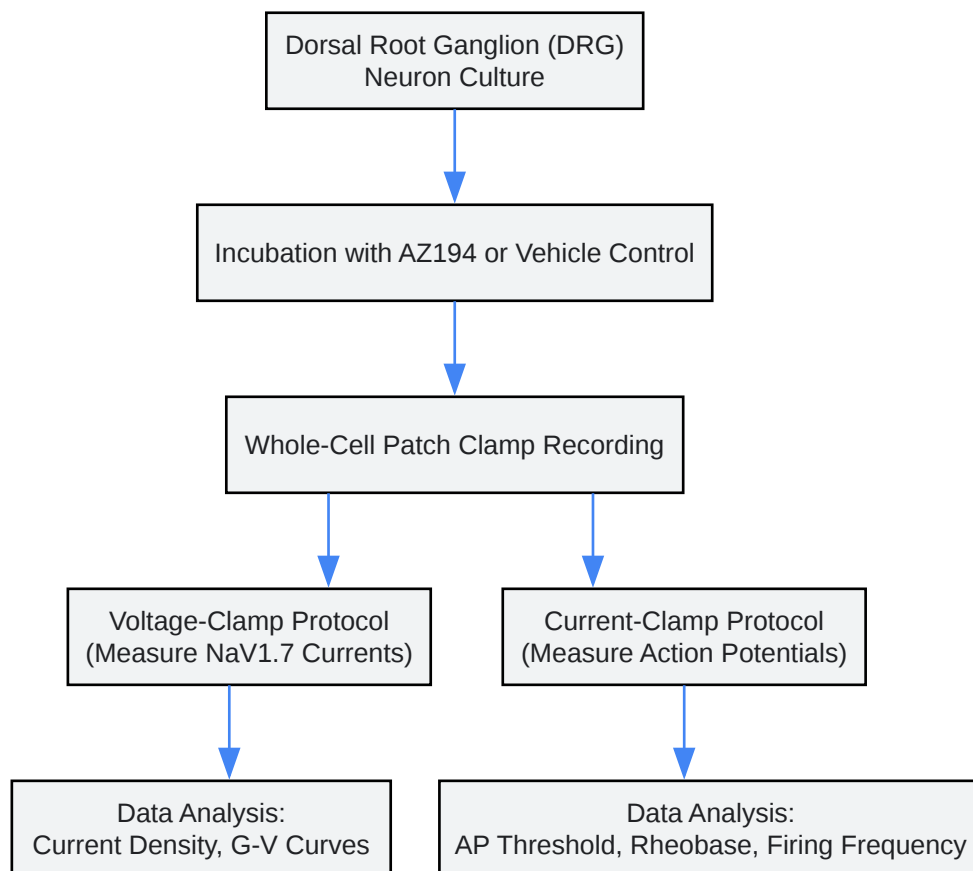
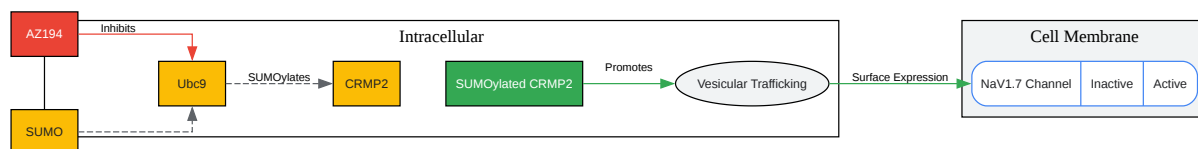
Table 1: Effect of **AZ194** on NaV1.7 currents and neuronal firing properties. Data are presented as mean \pm SEM.

Parameter	Control	AZ194 (10 μ M)	Cell Type
V1/2 of Activation (mV)	-25.5 ± 1.2	-25.8 ± 1.5	HEK293 expressing NaV1.7
Slope Factor (k) of Activation	6.2 ± 0.5	6.5 ± 0.6	HEK293 expressing NaV1.7
V1/2 of Inactivation (mV)	-80.1 ± 2.1	-79.5 ± 2.5	HEK293 expressing NaV1.7
Slope Factor (k) of Inactivation	-7.8 ± 0.7	-8.1 ± 0.9	HEK293 expressing NaV1.7

Table 2: Effect of **AZ194** on the voltage-dependence of NaV1.7 channel gating. Data are presented as mean \pm SEM. Note that **AZ194** does not significantly alter the gating properties of the remaining surface-expressed channels, consistent with a trafficking-mediated mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by **AZ194** and a typical experimental workflow for assessing its impact on neuronal excitability.



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